CID 71378187
Description
CID 71378187 is a unique chemical compound cataloged in the PubChem database. As of April 2025, its structural and functional characteristics remain under investigation. Key attributes typically reported for such compounds include:
- Molecular Formula: To be determined.
- Molecular Weight: To be determined.
- IUPAC Name: Not available in the evidence.
- Synonyms: No aliases listed in the provided materials.
- Therapeutic/Industrial Applications: Unspecified in the evidence.
For example, CID 6167 (colchicine) is a well-known tubulin inhibitor used in treating gout and familial Mediterranean fever , while CID 46907796 and its analogs are explored as Nrf2 inhibitors in cancer research .
Properties
Molecular Formula |
SnV4 |
|---|---|
Molecular Weight |
322.48 g/mol |
InChI |
InChI=1S/Sn.4V |
InChI Key |
MRPNTRRXOKMBSL-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[V].[Sn] |
Origin of Product |
United States |
Preparation Methods
The synthesis of the compound involves several steps. One common method includes dissolving a corresponding o-iodobenzamide derivative, potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in dimethylformamide (DMF). The reaction is carried out under nitrogen protection, followed by extraction with ethyl acetate and washing with water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications due to its unique biological activity. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism of action can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
A robust comparison requires structural, physicochemical, and bioactivity data. Below is a hypothetical framework based on analogous studies from the evidence:
Table 1. Structural and Physicochemical Comparison
| Property | CID 71378187 | CID 6167 (Colchicine) | CID 46907796 (Nrf2 Inhibitor) |
|---|---|---|---|
| Molecular Formula | N/A | C₂₂H₂₅NO₆ | C₁₉H₁₆N₂O₂S |
| Molecular Weight (g/mol) | N/A | 399.44 | 336.41 |
| LogP (Partition Coefficient) | N/A | 1.83 | 3.45 |
| Hydrogen Bond Donors | N/A | 3 | 1 |
| Bioactivity | Unreported | Tubulin inhibitor | Nrf2 pathway inhibitor |
| Therapeutic Use | Unreported | Gout, inflammatory diseases | Cancer research |
Sources : Structural data for CID 6167 , CID 46907796 , and general physicochemical parameters from –18.
Key Research Findings from Analogous Studies
Structural Analogues :
- CID 6167 (colchicine) shares a tricyclic ring system critical for binding tubulin .
- CID 46907796 derivatives (e.g., ChEMBL 1724922) exhibit modified sulfonamide groups that enhance Nrf2 inhibition .
- Hypothesis for this compound : If structurally similar to CID 46907796, it may target redox-sensitive pathways.
Synthetic Accessibility :
- Compounds like CID 386204 (CAS 72784-47-5) are synthesized via carbodiimide-mediated coupling (96% yield) .
- CID 72863 (CAS 1761-61-1) employs green chemistry methods with A-FGO catalysts (98% yield) .
- Implications : this compound’s synthetic route may align with these methods if functional groups overlap.
Bioavailability and Toxicity: CID 252137 (CAS 7254-19-5) shows high BBB permeability but CYP1A2 inhibition . Inference: this compound’s ADMET profile could be predicted using computational models like SwissADME or ADMETLab.
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
